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Compound of Interest

Compound Name: Tenebral

Cat. No.: B12714029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenebral is a pharmaceutical preparation composed of a mixture of two active components: 2-

bromo-N-carbamoyl-2-ethylbutanamide (Carbromal) and 2-bromo-N-carbamoyl-3-

methylbutanamide (Bromisoval). Historically used for their sedative and hypnotic properties, a

thorough understanding of their structural characteristics and mechanism of action is crucial for

modern drug development and toxicological studies. This guide provides a comprehensive

overview of the structural elucidation, physicochemical properties, and biological activities of

these two core components.

Physicochemical and Structural Data
The fundamental physicochemical properties of the two components of Tenebral are

summarized below. These compounds are classified as brominated acylureas.
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Property
2-bromo-N-carbamoyl-2-
ethylbutanamide
(Carbromal)

2-bromo-N-carbamoyl-3-
methylbutanamide
(Bromisoval)

Molecular Formula C₇H₁₃BrN₂O₂ C₆H₁₁BrN₂O₂

Molecular Weight 237.10 g/mol 223.07 g/mol

CAS Number 77-65-6 496-67-3

Appearance White crystalline powder
White to off-white crystalline

powder

Melting Point 116-119 °C 147-154 °C

Solubility
Soluble in organic solvents,

less soluble in water.

Soluble in organic solvents,

less soluble in water.[1]

IUPAC Name
2-bromo-N-carbamoyl-2-

ethylbutanamide

2-bromo-N-carbamoyl-3-

methylbutanamide

Structural Elucidation Data
Detailed experimental data for the definitive structural elucidation of Carbromal and Bromisoval

are not extensively available in the public domain. However, based on available spectral

database entries, the following information can be summarized.

Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound, which aids in its structural identification. For brominated compounds,

the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in

characteristic M+2 peaks.

2-bromo-N-carbamoyl-3-methylbutanamide (Bromisoval) Mass Spectrum Data:
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m/z Relative Intensity (%)

44.0 99.5

55.0 40.6

83.0 100.0

100.0 42.0

101.0 42.2

137.0 69.7

139.0 65.1

143.0 71.8

180.0 93.4

182.0 91.4

Note: This data is sourced from a publicly available spectrum on ChemicalBook and represents

a selection of significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule.

While complete, assigned peak lists for Carbromal and Bromisoval are not readily available,

spectral data for Bromisoval is referenced in online databases.

2-bromo-N-carbamoyl-3-methylbutanamide (Bromisoval) ¹³C NMR: A ¹³C NMR spectrum for

Bromisoval is available on ChemicalBook, indicating that experimental data exists, though the

specific chemical shifts are not provided in the search results.[2]

¹H NMR: A record for the ¹H NMR spectrum of Bromisoval is also present on ChemicalBook,

but the spectral data is not detailed in the available information.[3]

X-ray Crystallography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.selleckchem.com/products/bromisoval.html
https://www.chemicalbook.com/SpectrumEN_496-67-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12714029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state. There is no publicly available crystallographic information file (CIF)

or detailed crystal structure data for either Carbromal or Bromisoval found in the search results.

Experimental Protocols
Detailed experimental protocols for the initial structural elucidation of Tenebral's components

are not available. However, the following sections describe the general methodologies that

would be employed for the structural characterization of such small organic molecules.

Separation of Components
A high-pressure liquid chromatography (HPLC) method has been described for the separation

and quantitative determination of Carbromal and Bromisoval.[4]

Objective: To separate and quantify Carbromal and Bromisoval from a mixture.

Technique: High-Pressure Liquid Chromatography (HPLC).

General Procedure:

Prepare a standard solution of the Tenebral mixture in a suitable solvent (e.g., methanol

or acetonitrile).

Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

Elute the components using a mobile phase gradient (e.g., a mixture of water and

acetonitrile or methanol).

Detect the separated components using a UV detector at an appropriate wavelength.

Quantify the components by comparing the peak areas to those of known standards.

Mass Spectrometry Analysis
Objective: To determine the molecular weight and fragmentation pattern of each component.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-

Mass Spectrometry (LC-MS).
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General Procedure (LC-MS):

Sample Preparation: Dissolve the purified component in a suitable solvent. For biological

samples, solid-phase extraction (SPE) may be necessary.[5]

Chromatographic Separation: Inject the sample into an HPLC system to separate it from

any remaining impurities.

Ionization: Ionize the separated component using an appropriate method, such as

electrospray ionization (ESI).

Mass Analysis: Analyze the m/z ratio of the molecular ion and its fragments using a mass

analyzer.

Data Interpretation: Analyze the mass spectrum, paying close attention to the isotopic

pattern of bromine to confirm its presence.

NMR Spectroscopy Analysis
Objective: To elucidate the carbon-hydrogen framework of each component.

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC).

General Procedure:

Sample Preparation: Dissolve a small amount of the purified component in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Spectral Analysis:

¹H NMR: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of

the proton signals to determine the number and connectivity of different proton

environments.

¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the types of

carbon atoms present (e.g., alkyl, carbonyl).
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2D NMR: Use techniques like COSY and HSQC to establish correlations between

protons and carbons, confirming the overall structure.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice.

Technique: Single-crystal X-ray diffraction.

General Procedure:

Crystal Growth: Grow a high-quality single crystal of the purified component, typically by

slow evaporation of a saturated solution.

Data Collection: Mount the crystal on a diffractometer and irradiate it with a

monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the phase problem to generate an initial electron

density map and build a molecular model. Refine the atomic positions and thermal

parameters to obtain the final crystal structure.

Mechanism of Action and Signaling Pathways
Both components of Tenebral, Carbromal and Bromisoval, are central nervous system (CNS)

depressants. Their primary mechanism of action involves the potentiation of the major inhibitory

neurotransmitter in the brain, γ-aminobutyric acid (GABA).[3][6][7][8][9][10][11]

GABA-A Receptor Modulation
Carbromal and Bromisoval act as positive allosteric modulators of the GABA-A receptor.[10][11]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow

the influx of chloride ions (Cl⁻) into the neuron.[12] This influx of negative ions leads to

hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and

thus reducing neuronal excitability.[6][7][12]
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By binding to a site on the GABA-A receptor complex, Carbromal and Bromisoval enhance the

effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory

effect.[6][7][10] This results in the sedative, hypnotic, and anxiolytic effects of these

compounds.[6][7][8][9] This mechanism is similar to that of barbiturates.[12]
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GABA-A Receptor Signaling Pathway for Tenebral Components.

Nrf2 Signaling Pathway (Bromisoval)
Some evidence suggests that Bromisoval may also have anti-inflammatory effects through the

activation of the Nrf2 signaling pathway.[13] Nrf2 is a transcription factor that plays a key role in

the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the

cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or

certain inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to

the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to

the transcription of antioxidant and cytoprotective enzymes.
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Proposed Nrf2 Signaling Pathway for Bromisoval.

Metabolism and Biological Data
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Metabolism
Both Carbromal and Bromisoval are metabolized in the liver.

Carbromal: The primary metabolic pathway involves the formation of active metabolites,

including bromoethylbutyramide and ethylbutyrylurea.[14]

Bromisoval: Metabolism is characterized by an initial reductive debromination mediated by

the cytochrome P450 enzyme system. This is followed by conjugation with glutathione and

subsequent processing to form mercapturic acid derivatives, which are excreted in the urine.

[14]
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Metabolic Pathways of Tenebral Components.

Quantitative Biological Data
The following tables summarize available quantitative data on the biological effects and

metabolite concentrations of Bromisoval and Carbromal.

Table 1: Preclinical Sedative and Toxic Doses of Bromisoval in Mice[15]
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Parameter Value (mmol/kg) 95% Confidence Interval

ISD₅₀ (Median Sedative Dose) 0.35 0.30 - 0.39

LD₅₀ (Median Lethal Dose) 3.25 2.89 - 3.62

Data from a 1976 study by

Mrongovius et al. via

intraperitoneal injection.

Table 2: Urinary Excretion of Bromisoval Metabolites in Humans[14]

Metabolite % of Dose Excreted in 48h

3-methylbutyrylurea 1.1 - 2.8%

α-(cystein-S-yl)isovalerylurea 43 - 64%

α-(N-acetylcystein-S-yl)isovalerylurea 4.6 - 5.9%

Data from a study in two healthy adults after a

single 0.9 g oral dose.

Table 3: Serum Concentrations of Carbromal and its Metabolites in Humans[14]

Compound
Serum Concentration after 1g Oral Dose
(µmol/L)

Carbromal 30 (Peak at 30 min)

Bromoethylbutyramide up to 20 (Peak at 4-5 h)

Ethylbutyrylurea 2 - 3 (Peak at 4-5 h)

Data from a study in four healthy volunteers.

Conclusion
The components of Tenebral, Carbromal and Bromisoval, are well-characterized in terms of

their primary mechanism of action as positive allosteric modulators of the GABA-A receptor.
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This activity is responsible for their sedative and hypnotic effects. While the general metabolic

pathways have been investigated, and some quantitative preclinical and metabolic data exists,

a comprehensive public repository of detailed experimental data for their initial structural

elucidation (e.g., fully assigned NMR spectra and X-ray crystallographic data) is lacking. The

generalized protocols provided herein outline the standard methodologies for such structural

determination. Further research to fully characterize the spectral properties and explore

secondary signaling pathways, such as the Nrf2 pathway for Bromisoval, would provide a more

complete understanding of these long-established pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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